5-((2-Methoxyphenyl)thio)pentan-2-one
Description
5-((2-Methoxyphenyl)thio)pentan-2-one is a sulfur-containing ketone characterized by a pentan-2-one backbone substituted with a 2-methoxyphenylthio group. This compound belongs to the class of thioethers, where the sulfur atom bridges the aromatic methoxyphenyl moiety and the aliphatic ketone chain. Notably, commercial availability of this compound and its 2-methylbenzylthio analog (e.g., 5-((2-Methylbenzyl)thio)pentan-2-one) has been discontinued, as reported by CymitQuimica .
Properties
Molecular Formula |
C12H16O2S |
|---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
5-(2-methoxyphenyl)sulfanylpentan-2-one |
InChI |
InChI=1S/C12H16O2S/c1-10(13)6-5-9-15-12-8-4-3-7-11(12)14-2/h3-4,7-8H,5-6,9H2,1-2H3 |
InChI Key |
SFHLLNFPMXSXSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCSC1=CC=CC=C1OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Methoxyphenyl)thio)pentan-2-one typically involves the reaction of 2-methoxyphenylthiol with 5-bromopentan-2-one under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the bromine atom by the thiol group. The reaction is usually conducted in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of 5-((2-Methoxyphenyl)thio)pentan-2-one can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-((2-Methoxyphenyl)thio)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichlorometh
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thioether-Containing Ketones
a. 5-((2-Methylbenzyl)thio)pentan-2-one (CAS: 1339391-66-0)
- Structural Features : Replaces the 2-methoxyphenyl group with a 2-methylbenzyl group, altering steric and electronic properties.
- Molecular Weight : 222.35 g/mol (vs. ~236.35 g/mol estimated for 5-((2-Methoxyphenyl)thio)pentan-2-one).
- Purity : 98% (reported for the methylbenzyl variant) .
b. 5-(1,3-Dithiolan-2-ylidene)-4-methyl-5-phenylpentan-2-one
- Formula : C₁₅H₁₈OS₂; Molecular Mass : 278.43 g/mol.
- Functional Groups : Incorporates a dithiolane ring fused to the pentan-2-one backbone, introducing additional sulfur atoms and conjugation.
- Elemental Composition : 64.71% C, 6.52% H, 23.03% S (vs. lower sulfur content in the target compound) .
- Reactivity : The dithiolane moiety may participate in cycloaddition or redox reactions, unlike the simpler thioether in 5-((2-Methoxyphenyl)thio)pentan-2-one .
Aromatic Ring Variants
a. 5-(Pyridin-4-yl)pentan-2-one
- Synthesis : Produced via late-stage C(sp³)–H hydroxylation/amination, yielding 38% isolated product .
- Structural Contrast : Replaces the thioether-linked methoxyphenyl group with a pyridinyl group, introducing nitrogen-based basicity.
- NMR Data : ¹H NMR (CDCl₃, 500 MHz) shows distinct shifts for the pyridine protons (δ 8.50–7.20 ppm), absent in the target compound’s methoxyphenyl system .
b. (E)-2-Methyl-5-(thiophen-2-ylmethylidene)cyclopentan-1-one
- Aromatic System : Features a thiophene ring instead of methoxyphenyl, enhancing π-conjugation and altering electronic properties.
- Crystal Structure : The thiophene ring is nearly perpendicular (88.66° dihedral angle) to the trimethoxyphenyl unit in related compounds, influencing solid-state packing .
Sulfur-Containing Analogs with Diverse Backbones
a. Thiophene Fentanyl Hydrochloride
- Its toxicological profile is understudied, a caution that may extend to thioether ketones .
b. Ethyl 2-cyano-5-oxo-5-(thiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)pentanoate
- Functional Complexity: Combines thiophene, cyano, and ester groups. Synthesized via chalcone condensation (78% yield), demonstrating the versatility of thiophene derivatives in multi-step reactions .
Data Tables for Comparative Analysis
Table 1. Key Physical and Chemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Sulfur Content (%) | Notable Functional Groups |
|---|---|---|---|---|
| 5-((2-Methoxyphenyl)thio)pentan-2-one* | C₁₂H₁₆O₂S | ~236.35 | 13.55 | Thioether, Ketone |
| 5-((2-Methylbenzyl)thio)pentan-2-one | C₁₃H₁₈OS | 222.35 | 14.41 | Thioether, Ketone |
| 5-(1,3-Dithiolan-2-ylidene)-4-methyl... | C₁₅H₁₈OS₂ | 278.43 | 23.03 | Dithiolane, Ketone |
| 5-(Pyridin-4-yl)pentan-2-one | C₁₀H₁₃NO | 163.22 | 0 | Pyridine, Ketone |
*Estimated based on structural similarity.
Research Findings and Implications
- Thermodynamic Behavior : Compounds like morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridinyl)-4H-1,2,4-triazol-3-yl)thio) acetate exhibit exothermic adsorption on reverse-phase sorbents, suggesting similar thioethers may have predictable chromatographic behavior .
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